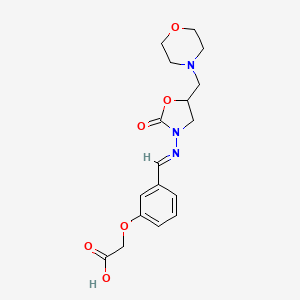
AMOZ-CHPh-3-O-C-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of AMOZ-CHPh-3-O-C-acid involves several steps The compound is typically synthesized through a series of chemical reactions starting from readily available precursorsThe final step involves the coupling of the compound with the appropriate carrier proteins, such as bovine serum albumin or ovalbumin .
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.
Chemical Reactions Analysis
AMOZ-CHPh-3-O-C-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AMOZ-CHPh-3-O-C-acid has several scientific research applications, including:
Chemistry: Used as a hapten for the development of immunoassays and antibody production.
Biology: Employed in the study of immune responses and antigen-antibody interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialized reagents and analytical tools
Mechanism of Action
The mechanism of action of AMOZ-CHPh-3-O-C-acid involves its role as a hapten. When coupled with carrier proteins, it stimulates the immune system to produce antibodies against the hapten-protein complex. This immune response is crucial for the development of immunoassays and other diagnostic tools. The molecular targets and pathways involved include the interaction of the hapten-protein complex with immune cells and the subsequent production of specific antibodies .
Comparison with Similar Compounds
AMOZ-CHPh-3-O-C-acid is unique due to its specific structure and immunogenic properties. Similar compounds include other haptens used in immunoassays, such as:
3-amino-5-morpholinomethyl-2-oxazolidinone: A related compound with similar immunogenic properties.
3-amino-5-morpholinomethyl-2-oxazolidinone derivatives: Various derivatives with modifications to the oxazolidinone ring or the morpholinomethyl group
These compounds share similar applications in immunoassays and antibody production but differ in their specific structures and immunogenic properties.
Properties
Molecular Formula |
C17H21N3O6 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-2-13(8-14)9-18-20-11-15(26-17(20)23)10-19-4-6-24-7-5-19/h1-3,8-9,15H,4-7,10-12H2,(H,21,22)/b18-9+ |
InChI Key |
UPEIEUIMWAWURF-GIJQJNRQSA-N |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC(=CC=C3)OCC(=O)O |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC(=CC=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


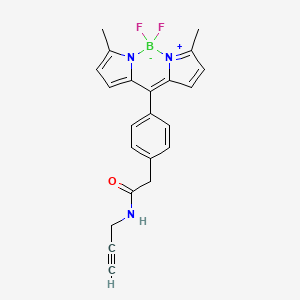
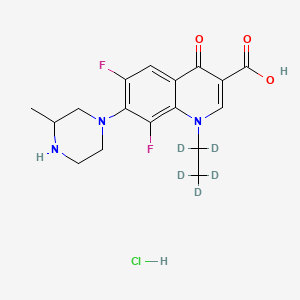
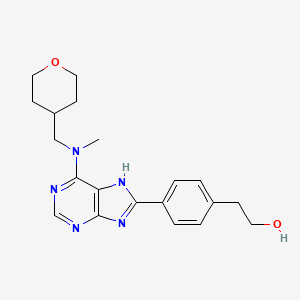
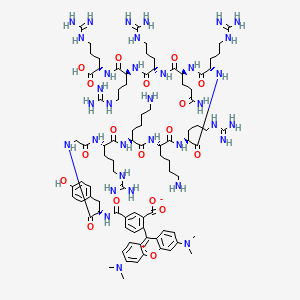
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)
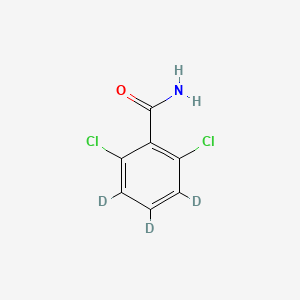
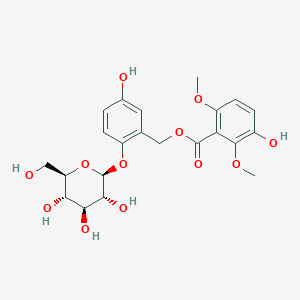

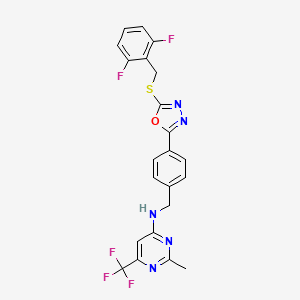


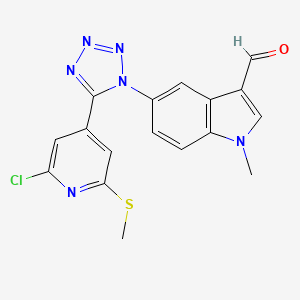
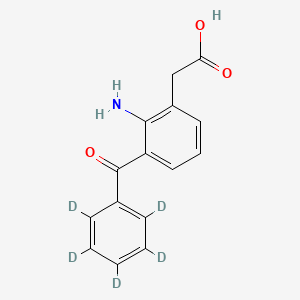
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
